4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
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Overview
Description
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a chromen-2-one core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of the compound “4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Mode of Action
The compound “this compound” interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound “this compound” affects the nucleoside transport pathway by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it can interact with and be transported by these proteins .
Result of Action
The molecular and cellular effects of the action of “this compound” include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, potentially affecting a wide range of cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with ents and its inhibitory effects .
Biochemical Analysis
Biochemical Properties
This compound interacts with ENTs, a group of enzymes that play a vital role in nucleotide synthesis and regulation of adenosine function . The interaction between 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one and ENTs can influence the transport of nucleosides across cell membranes .
Cellular Effects
The compound’s interaction with ENTs can affect various cellular processes. By inhibiting ENTs, this compound can potentially disrupt nucleotide synthesis and adenosine regulation, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor of ENTs. It binds to these enzymes, reducing their activity and thereby disrupting the transport of nucleosides across cell membranes .
Metabolic Pathways
Given its interaction with ENTs, it may influence pathways involving nucleoside transport and metabolism .
Transport and Distribution
As an inhibitor of ENTs, this compound likely affects the transport and distribution of nucleosides within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst to form 4-(2-fluorophenyl)piperazine.
Attachment to Chromen-2-one Core: The next step involves the reaction of 4-(2-fluorophenyl)piperazine with 6-methyl-2H-chromen-2-one under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly as a lead compound in drug discovery for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
- 4-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
- 4-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
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Uniqueness: : The presence of the fluorophenyl group in this compound imparts unique physicochemical properties, such as increased lipophilicity and enhanced biological activity, compared to its analogues with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEABWSLDAFAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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